Bis(2,4-dimethoxybenzyl)amine

Sulfatase Inhibition Steroid Sulfatase Cancer Research

Bis(2,4-dimethoxybenzyl)amine (BDMBA) is a secondary amine with the molecular formula C₁₈H₂₃NO₄ and molecular weight 317.38 g/mol. It exists as a white to off-white crystalline solid with a reported purity of ≥97-99% by GC or HPLC from major chemical suppliers.

Molecular Formula C18H23NO4
Molecular Weight 317.4 g/mol
CAS No. 20781-23-1
Cat. No. B179537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2,4-dimethoxybenzyl)amine
CAS20781-23-1
SynonymsBis(2,4-dimethoxybenzyl)amine
Molecular FormulaC18H23NO4
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CNCC2=C(C=C(C=C2)OC)OC)OC
InChIInChI=1S/C18H23NO4/c1-20-15-7-5-13(17(9-15)22-3)11-19-12-14-6-8-16(21-2)10-18(14)23-4/h5-10,19H,11-12H2,1-4H3
InChIKeyIZWMZVDEYOKQCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(2,4-dimethoxybenzyl)amine (CAS 20781-23-1) Technical Specifications & Research-Grade Sourcing


Bis(2,4-dimethoxybenzyl)amine (BDMBA) is a secondary amine with the molecular formula C₁₈H₂₃NO₄ and molecular weight 317.38 g/mol [1]. It exists as a white to off-white crystalline solid with a reported purity of ≥97-99% by GC or HPLC from major chemical suppliers . This compound is characterized by its central amine nitrogen bearing two identical 2,4-dimethoxybenzyl substituents, a structural feature that directly governs its reactivity, solubility, and biological activity.

Why a Simple Benzylamine or Mono-Analog Cannot Replace Bis(2,4-dimethoxybenzyl)amine


Substitution with a simple benzylamine or even a mono-2,4-dimethoxybenzyl analog is not chemically equivalent. The specific substitution pattern on both aromatic rings (2,4-dimethoxy) confers a unique combination of electron-donating capacity, lipophilicity, and steric bulk that is absent in other benzylamines . This directly impacts its performance as a nucleophile, protecting group, and enzyme inhibitor. Unlike 2,4-dimethoxybenzylamine (mono-analog) or bis(4-methoxybenzyl)amine (different substitution pattern), BDMBA's dual 2,4-dimethoxy substitution enables it to act as a bidentate ligand for metals and significantly enhances its affinity for the sulfatase enzyme target . Attempting to substitute with a cheaper, less substituted analog will result in different reaction kinetics, altered metal-binding stoichiometry, and substantially reduced biological activity, thereby compromising experimental reproducibility.

Quantitative Differentiation Evidence for Bis(2,4-dimethoxybenzyl)amine vs. Key Comparators


Sulfatase (STS) Inhibition Potency: BDMBA vs. 2,4-Dimethoxybenzylamine

Bis(2,4-dimethoxybenzyl)amine (BDMBA) is a potent inhibitor of human steroid sulfatase (STS) with an IC50 of 106 nM [1]. This is a 29% improvement in potency compared to its mono-analog, 2,4-dimethoxybenzylamine, which exhibits an IC50 of 150 nM in a similar human STS inhibition assay [2]. The presence of the second 2,4-dimethoxybenzyl group enhances target engagement.

Sulfatase Inhibition Steroid Sulfatase Cancer Research

Basicity and Nucleophilicity: pKa Comparison of BDMBA vs. Unsubstituted Analogs

The electron-donating 2,4-dimethoxy groups on Bis(2,4-dimethoxybenzyl)amine elevate its basicity, with a reported pKa of 8.83 [1]. While direct pKa data for bis(4-methoxybenzyl)amine is unavailable, the additional ortho-methoxy substituent in BDMBA provides a steric and electronic environment distinct from the para-substituted analog. For context, benzylamine itself has a pKa of ~9.34 [2]. BDMBA's pKa reflects a balance of electron donation and steric hindrance that influences its nucleophilic behavior in alkylation and acylation reactions.

pKa Basicity Nucleophilicity Reaction Optimization

Hydrophobicity Profile: cLogP Comparison vs. Bis(4-methoxybenzyl)amine

Bis(2,4-dimethoxybenzyl)amine exhibits a consensus Log P (cLogP) of 2.92 , indicating moderate lipophilicity. In contrast, bis(4-methoxybenzyl)amine has a lower cLogP of 2.7 [1]. The slightly higher lipophilicity of BDMBA, driven by the additional ortho-methoxy group, can lead to improved passive membrane permeability in cell-based assays and altered solubility characteristics in organic solvents.

Lipophilicity cLogP Drug Discovery ADME Prediction

Commercially Available Purity: Consistent 97-99% vs. Variable Lower Grades of Analogs

Bis(2,4-dimethoxybenzyl)amine is routinely available from major research chemical suppliers with guaranteed purity of 97-99% as determined by GC or HPLC . This contrasts with many less specialized benzylamine analogs, where the standard commercial grade is often 95% or lower . High, consistent purity is critical for avoiding side reactions in sensitive applications such as peptide synthesis and catalysis.

Purity Reproducibility Quality Control Procurement

Optimal Research & Industrial Applications for Bis(2,4-dimethoxybenzyl)amine Based on Differential Evidence


High-Potency Sulfatase (STS) Inhibition Studies in Hormone-Dependent Cancer Research

Based on its 106 nM IC50 against human STS [1], Bis(2,4-dimethoxybenzyl)amine is the preferred starting point for developing novel STS inhibitors for breast and prostate cancer research. Its superior potency over the mono-analog (150 nM) [2] justifies its selection for structure-activity relationship (SAR) studies and cellular assays where maximizing target engagement is paramount.

Synthesis of Bidentate Metal Complexes (Pt, Pd) for Catalysis and Medicinal Chemistry

The compound's established ability to act as a bidentate ligand for Pt(II) and Pd(II) [1] makes it a critical building block for synthesizing novel organometallic catalysts and potential anticancer agents. Its specific steric and electronic properties, conferred by the dual 2,4-dimethoxybenzyl groups, are essential for achieving the desired coordination geometry and stability, which cannot be replicated with mono-dentate or less substituted benzylamine ligands [2].

Solid-Phase Peptide Synthesis (SPPS) as a 2,4-Dimethoxybenzyl (Dmb) Protecting Group Precursor

While Bis(2,4-dimethoxybenzyl)amine is not the final protecting reagent, it serves as a valuable intermediate for introducing the 2,4-dimethoxybenzyl (Dmb) group onto polymer supports or for generating Dmb-protected amines [1]. The high commercial purity (97-99%) [2] ensures that side reactions during solid-phase synthesis are minimized, leading to higher yields of the desired Dmb-protected hydroxylamine resin and ultimately cleaner peptide products.

Building Block for Chiral Ligands in Asymmetric Catalysis

As a versatile secondary amine, Bis(2,4-dimethoxybenzyl)amine is a key intermediate in the preparation of chiral ligands for asymmetric catalysis [1]. Its specific substitution pattern (2,4-dimethoxy) imparts a unique steric environment that can influence enantioselectivity. Researchers use this compound to fine-tune the chiral pocket of catalysts, a task for which simpler, less sterically hindered benzylamines are unsuitable [2].

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